

An In-depth Technical Guide to the Physical and Chemical Properties of Isotussilagine

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Compound of Interest

Compound Name: *Isotussilagine*

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Isotussilagine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Isotussilagine**, details on its isolation and structural elucidation, and a look into its potential biological significance.

Core Physical and Chemical Properties

The fundamental properties of **Isotussilagine** are summarized below, providing a foundational dataset for researchers. These properties have been determined through various computational and experimental methods.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[2][3]
Molecular Weight	199.25 g/mol	[1][2][3]
IUPAC Name	methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate	[2]
CAS Number	91108-32-6	[1][2]
Physical Description	Powder	[3]
Purity	≥98%	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
InChI Key	LADVYSUMGRTFSZ-XKSSXDPKSA-N	[1]

Experimental Protocols: Isolation and Characterization

The isolation and structural determination of **Isotussilagine** from natural sources, such as plants in the Asteraceae family, involve a series of sophisticated experimental procedures.[1][3][4]

2.1. Isolation and Purification

A common method for extracting and purifying **Isotussilagine**, a basic alkaloid, from a crude plant extract is through acid-base partitioning.[1] This technique leverages the differential solubility of the alkaloid in acidic and basic conditions.

- Step 1: Initial Extraction: The crude plant material is first extracted with an organic solvent like methanol.[4]

- Step 2: Acid-Base Partitioning: The resulting extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated, water-soluble **Isotussilagine** moves to the aqueous phase, leaving neutral impurities behind.[\[1\]](#)
- Step 3: Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloid. This neutral form is then back-extracted into an organic solvent such as chloroform.[\[1\]](#)
- Step 4: Chromatographic Purification: High-purity **Isotussilagine** is obtained through various chromatographic techniques. Counter-current chromatography (CCC) is particularly effective for preparative separation.[\[1\]](#) Thin-layer chromatography (TLC) and gas chromatography (GC) are used for monitoring and confirming the presence of the compound.[\[4\]](#)

Caption: General workflow for the isolation and purification of **Isotussilagine**.

2.2. Structural Elucidation

The precise chemical structure of **Isotussilagine** is determined using a combination of advanced spectroscopic techniques.[\[1\]](#)

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for determining the molecular formula ($C_{10}H_{17}NO_3$).[\[1\]](#) Tandem MS (MS/MS) experiments, where the molecule is fragmented, offer insights into its structural components.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for mapping the molecule's carbon-hydrogen framework.[\[1\]](#)
 - 1H and ^{13}C NMR: Identify the different proton and carbon environments in the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals to the carbon atoms they are directly attached to.[\[1\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments.[\[1\]](#)

- NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is vital for determining the relative stereochemistry.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies.[5][6]
- Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute stereochemistry of chiral molecules like **Isotussilagine** by analyzing their interaction with polarized light.[1]

Caption: Integrated spectroscopic approach for the structural elucidation of **Isotussilagine**.

Biological Activity and Signaling Pathways

Isotussilagine belongs to the pyrrolizidine alkaloid family.[1] Importantly, unlike some other members of this class, **Isotussilagine** and its isomer, Tussilagine, are considered non-toxic because they lack the 1,2-double bond in the necine ring, a structural feature required for hepatotoxicity.[4]

While specific signaling pathways for **Isotussilagine** are not yet extensively documented, alkaloids, in general, are known to modulate various cellular signaling cascades, including those related to inflammation.[7] For instance, many natural compounds exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like the NF-κB signaling pathway.

Caption: Hypothetical inhibition of an inflammatory pathway by **Isotussilagine**.

This guide provides a detailed technical overview of **Isotussilagine**, offering valuable data and methodological insights for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into its specific biological mechanisms will continue to illuminate its therapeutic potential.

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